molecular formula C6H2Br2N2O5 B578117 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole CAS No. 1314801-35-8

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole

Cat. No.: B578117
CAS No.: 1314801-35-8
M. Wt: 341.899
InChI Key: FSQAOBYGWQNRLR-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole is a heterocyclic compound featuring a benzoxadiazole core substituted with bromine atoms at the 4,7-positions and dihydroperoxy (-O-O-) groups at the 5,6-positions. This structure confers strong electron-withdrawing properties, making it a candidate for organic photovoltaic (OPV) materials and high-energy compounds.

Properties

IUPAC Name

4,7-dibromo-5,6-dihydroperoxy-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O5/c7-1-3-4(10-15-9-3)2(8)6(14-12)5(1)13-11/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQAOBYGWQNRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NON=C2C(=C1OO)Br)Br)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857055
Record name 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314801-35-8
Record name 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, such as toluene or acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy groups can be oxidized to form peroxides or other oxygen-containing derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of peroxides or epoxides.

    Reduction: Formation of debrominated benzo[c][1,2,5]oxadiazole derivatives.

    Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives with various functional groups.

Scientific Research Applications

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as light-emitting and conducting polymers for organic electronics.

Mechanism of Action

The mechanism of action of 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole involves its interaction with molecular targets and pathways within biological systems. The hydroperoxy groups can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromine and Oxygen/Sulfur Heteroatoms

4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole (DBT)
  • Structure : Replaces dihydroperoxy with octyloxy (-OC₈H₁₇) groups and the oxadiazole oxygen with sulfur.
  • Properties: Solubility: Octyloxy chains improve solubility in non-polar solvents (e.g., 1-phenyloctane), enabling solvent-dependent self-assembly into ordered nanostructures . Electronic Behavior: Sulfur in the thiadiazole ring increases electron-withdrawing capacity compared to oxygen, enhancing charge transport in OPVs .
  • Applications : Used in organic field-effect transistors (OFETs) and polymer solar cells due to its tunable assembly and electronic properties .
4,7-Dibromobenzo[c][1,2,5]oxadiazole
  • Structure : Lacks substituents at the 5,6-positions, retaining only bromine atoms.
  • Properties :
    • Reactivity : Acts as a precursor for Stille and Suzuki coupling reactions to synthesize conjugated polymers .
    • Electron Deficiency : Less electron-deficient than dihydroperoxy derivatives, limiting its use in high-performance OPVs .

Heterocyclic Fusion: Oxadiazolo[3,4-d]pyridazines

4,7-Dihalo-[1,2,5]oxadiazolo[3,4-d]pyridazines
  • Structure : Fused pyridazine and oxadiazole rings, with halogens (Br, Cl) at the 4,7-positions.
  • Properties: Synthesis: Derived from 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione, a key intermediate for photovoltaic precursors . Applications: Superior electron deficiency compared to non-fused benzoxadiazoles, making them ideal for electron-transport layers in OPVs .

Nitro and Alkoxy Substituents

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole
  • Structure: Nitro (-NO₂) groups at 5,6-positions and sulfur in the heterocycle.
  • Properties :
    • Stability : Nitro groups increase thermal stability, suitable for high-energy materials .
    • Electron Deficiency : Enhanced by nitro groups, though less soluble than alkoxy-substituted analogs .
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole
  • Structure : Dodecyloxy (-OC₁₂H₂₅) chains at 5,6-positions.
  • Properties :
    • Hydrophobicity : Long alkyl chains improve compatibility with hydrophobic polymer matrices in bulk heterojunction solar cells .

Comparative Data Table

Compound Name Substituents Heteroatom Key Applications Notable Properties
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole Br, -O-O- O Photovoltaics, High-energy materials High electron deficiency, polarizable, reactive peroxides
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole Br, -OC₈H₁₇ S OFETs, Polymer solar cells Solvent-dependent self-assembly, enhanced charge transport
4,7-Dibromobenzo[c][1,2,5]oxadiazole Br O Conjugated polymer synthesis Versatile precursor for cross-coupling reactions
4,7-Dihalo-[1,2,5]oxadiazolo[3,4-d]pyridazines Br/Cl O OPV electron-transport layers Fused heterocycle, ultrahigh electron deficiency
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole Br, -NO₂ S High-energy materials Thermally stable, nitro-enhanced electron withdrawal

Photovoltaic Performance

  • Dihydroperoxy Derivative : The -O-O- groups may enhance interfacial dipole moments in OPVs, improving charge separation. However, peroxide instability under UV light could limit device longevity .
  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives (e.g., DBT) exhibit higher charge mobility due to sulfur’s polarizability, achieving power conversion efficiencies (PCEs) up to 8.2% in polymer solar cells .

Biological Activity

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₆Br₂N₂O₂. The compound is characterized by the presence of bromine substituents and a peroxy group which may contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied. Research indicates that these compounds exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Certain oxadiazoles show significant antibacterial and antifungal properties.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antioxidant Activity : The presence of peroxy groups may enhance the antioxidant capacity of these compounds.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Oxadiazole Ring : Utilizing appropriate starting materials such as hydrazines or hydrazones.
  • Bromination : Introduction of bromine atoms via electrophilic substitution.
  • Peroxidation : The introduction of peroxy groups can be accomplished through oxidation reactions.

Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Anticancer Activity

A study evaluated several oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar in structure to this compound exhibited promising activity against A549 lung cancer cells with IC₅₀ values ranging from 11.20 to 59.61 µg/mL .

Compound IDIC₅₀ (µg/mL)Cell Line
11b11.20A549
11c15.73A549
13b59.61A549
14b27.66A549

Antioxidant Activity

In another study focusing on antioxidant properties, oxadiazole derivatives were tested against standard antioxidants like butylated hydroxyanisole (BHA). The results showed moderate antioxidant activity with potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of oxadiazoles indicates that the presence and position of substituents significantly influence biological activity. For instance:

  • Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Peroxy Group : Contributes to reactive oxygen species (ROS) generation which can induce apoptosis in cancer cells.

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